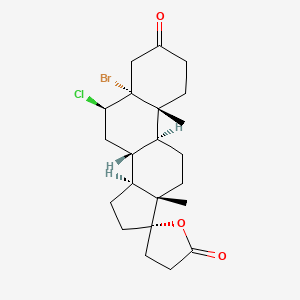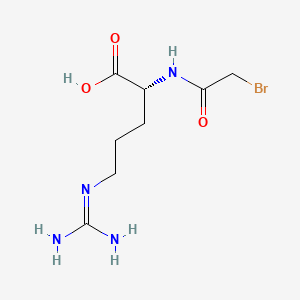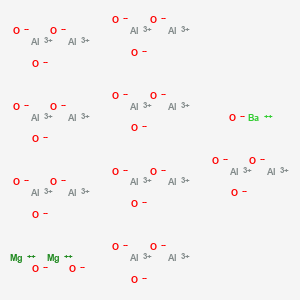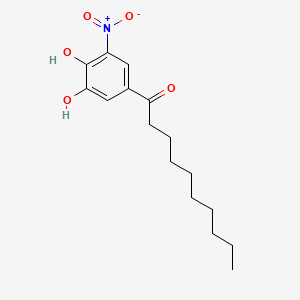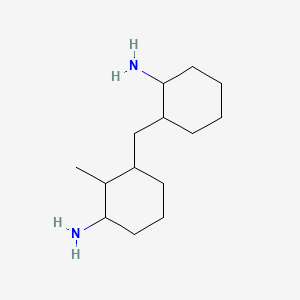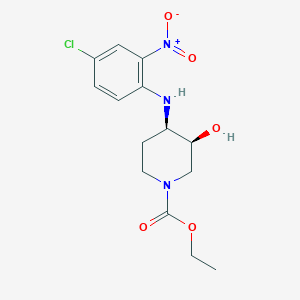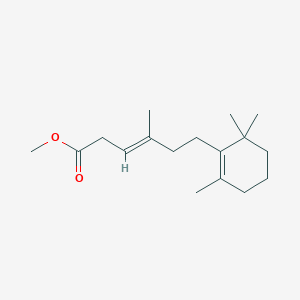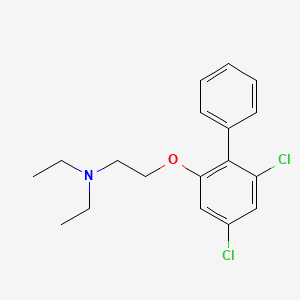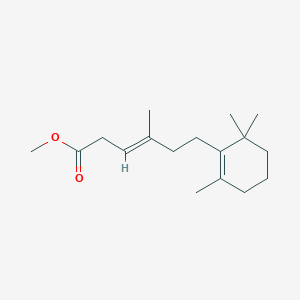
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate is a complex organic compound with the molecular formula C16H13N5O5SNa. It is known for its vibrant color and is often used in various scientific and industrial applications. The compound is characterized by the presence of azo and nitro functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4,5-diamino-1-naphthylamine, followed by coupling with 5-nitrobenzenesulphonic acid. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reactions involved.
化学反応の分析
Types of Reactions
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo and nitro groups, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can lead to the formation of quinones and other oxidized derivatives.
科学的研究の応用
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
作用機序
The mechanism of action of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The azo and nitro groups play a crucial role in its reactivity and binding properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-4-nitrobenzenesulphonate
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-3-nitrobenzenesulphonate
Uniqueness
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and color properties.
特性
CAS番号 |
93892-20-7 |
|---|---|
分子式 |
C16H12N5NaO5S |
分子量 |
409.4 g/mol |
IUPAC名 |
sodium;2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O5S.Na/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26;/h1-8H,17-18H2,(H,24,25,26);/q;+1/p-1 |
InChIキー |
PGMZOISWTRDFEF-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


